2-(4-Bromophenyl)-4,6-dichloropyrimidine
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Overview
Description
2-(4-Bromophenyl)-4,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromophenyl group at the second position and two chlorine atoms at the fourth and sixth positions of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,6-dichloropyrimidine typically involves the reaction of 4-bromoaniline with 2,4,6-trichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-bromoaniline attacks the pyrimidine ring, replacing one of the chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds with diverse substituents.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-(4-Bromophenyl)-4,6-dichloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,6-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The bromophenyl and dichloropyrimidine moieties contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,6-dichloropyrimidine: Similar structure but with a chlorine atom instead of a bromine atom at the phenyl group.
2-(4-Fluorophenyl)-4,6-dichloropyrimidine: Similar structure but with a fluorine atom instead of a bromine atom at the phenyl group.
2-(4-Methylphenyl)-4,6-dichloropyrimidine: Similar structure but with a methyl group instead of a bromine atom at the phenyl group.
Uniqueness
2-(4-Bromophenyl)-4,6-dichloropyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as cross-coupling reactions, making this compound valuable in synthetic chemistry.
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-dichloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYYBQNJKKLWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615845 |
Source
|
Record name | 2-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-26-9 |
Source
|
Record name | 2-(4-Bromophenyl)-4,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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